molecular formula C18H19NOS B258693 3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

Cat. No. B258693
M. Wt: 297.4 g/mol
InChI Key: MRQHKEBRGYTGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone, also known as DQB, is a chemical compound that has been of interest to the scientific community due to its potential applications in research and drug development.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is not fully understood. However, studies have shown that it interacts with dopamine receptors, specifically the D2 and D3 receptors. It has been suggested that 3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone acts as an antagonist at these receptors, inhibiting their activity.
Biochemical and Physiological Effects:
3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation. In addition, studies have suggested that 3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone may have potential as an anti-viral agent, particularly in the treatment of HIV.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone in lab experiments is its potential as a therapeutic agent. It has been shown to have a number of potential applications in the treatment of various diseases. However, one limitation of using 3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone. One area of interest is the development of 3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone as a therapeutic agent for various diseases, particularly cancer and HIV. In addition, further research is needed to fully understand the mechanism of action of 3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone and its interactions with dopamine receptors. Finally, there is potential for the development of new compounds based on the structure of 3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone that may have even greater therapeutic potential.

Synthesis Methods

The synthesis of 3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 2-chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield 3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone.

Scientific Research Applications

3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has been studied for its potential application as a therapeutic agent for various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has been studied for its potential use as a tool in neuroscience research, particularly in the study of dopamine receptors.

properties

Product Name

3,4-dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

InChI

InChI=1S/C18H19NOS/c20-18(15-12-21-17-10-4-2-8-14(15)17)19-11-5-7-13-6-1-3-9-16(13)19/h1,3,6,9,12H,2,4-5,7-8,10-11H2

InChI Key

MRQHKEBRGYTGPC-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCCC4=CC=CC=C43

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.